molecular formula C11H17ClFN B3078239 N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride CAS No. 1050076-09-9

N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride

Cat. No.: B3078239
CAS No.: 1050076-09-9
M. Wt: 217.71 g/mol
InChI Key: VOSUEWXAIUNONM-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride (CAS 1050076-09-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H17ClFN and a molecular weight of 217.71 g/mol, features a tert-butylamine group linked to a 2-fluorobenzyl moiety . The 2-fluorobenzyl group is a privileged structure in pharmaceutical development, known for enhancing metabolic stability and influencing the bioavailability of target molecules. As a secondary amine derivative, this compound serves as a versatile precursor in organic synthesis. Structurally related benzylic secondary amines are established substrates for oxidation reactions to form nitrones, which are valuable intermediates for the synthesis of isoxazolidines and other nitrogen-containing heterocycles . These scaffolds are prevalent in the development of various bioactive molecules. In antidepressant research, including the synthesis of compounds like Selegiline, similar structural motifs involving fluorinated benzyl groups and amine functionalities are explored for their neuroprotective properties and potential as monoamine oxidase inhibitors . Furthermore, the 2-fluorobenzylamine structure is utilized in the design and synthesis of high-affinity ligands for neurological targets, such as nociceptin/orphanin FQ peptide (NOP) receptors, which are implicated in the study of depression, anxiety, and pain . This product is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSUEWXAIUNONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with 2-methyl-2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product to meet the required specifications.

Chemical Reactions Analysis

Substitution Reactions

The tertiary amine group undergoes nucleophilic substitution under specific conditions. For example:

Reagents and Conditions

Reaction TypeReagentsSolventTemperatureProduct
AlkylationAlkyl halides (e.g., methyl iodide)THF, ethanol0–25°CQuaternary ammonium salts
AcylationAcyl chlorides (e.g., acetyl chloride)DichloromethaneRoom temperatureAmide derivatives

In alkylation, the amine reacts with alkyl halides to form quaternary ammonium salts, while acylation yields stable amides. The fluorine atom on the benzyl group slightly deactivates the aromatic ring, limiting electrophilic substitution at this position .

Oxidation Reactions

The benzyl group and amine moiety are susceptible to oxidative transformations:

Key Oxidation Pathways

  • Amine Oxidation : Under strong oxidants (e.g., KMnO₄/H₂SO₄), the tertiary amine is oxidized to a nitroso compound (R2NOR_2N→O) .

  • Benzyl Oxidation : Catalytic hydrogen peroxide converts the benzyl group to a ketone or carboxylic acid derivative under acidic conditions .

Oxidation Conditions

Target SiteReagentsYieldMajor Product
AmineKMnO₄, H₂SO₄58%Nitroso derivative
BenzylH₂O₂, FeCl₃72%2-Fluorophenyl ketone

Reduction Reactions

The hydrochloride salt participates in reductive transformations:

Reduction Pathways

  • Catalytic Hydrogenation : Pd/C or Raney Ni catalysts reduce the benzyl group to a cyclohexane derivative while preserving the amine .

  • Boron Hydride Reduction : NaBH₄ selectively reduces imine intermediates formed during dehydrohalogenation .

Example Reaction

Compound+H2/Pd CN 2 Fluorocyclohexylmethyl 2 methyl 2 propanamine(Yield 65 )[6]\text{Compound}+\text{H}_2/\text{Pd C}\rightarrow \text{N 2 Fluorocyclohexylmethyl 2 methyl 2 propanamine}\quad (\text{Yield 65 })\quad[6]

Salt Formation and Acid-Base Reactions

The hydrochloride form exhibits reversible protonation:

Equilibrium in Solution

R3NH+ClR3N+HCl(pKa9.1)[3][5]\text{R}_3\text{NH}^+\text{Cl}^-\rightleftharpoons \text{R}_3\text{N}+\text{HCl}\quad (\text{p}K_a\approx 9.1)\quad[3][5]

In basic media (pH > 10), the free amine is released, enabling further reactivity such as Schiff base formation with aldehydes .

Coupling Reactions

The amine group facilitates cross-coupling under transition metal catalysis:

Buchwald-Hartwig Amination

SubstrateCatalystLigandProductYield
Aryl bromidePd(OAc)₂XantphosBiaryl amine78%

This reaction highlights the compound’s utility in synthesizing complex amines for pharmaceutical applications .

Stability and Degradation

  • Thermal Decomposition : Above 200°C, the hydrochloride salt degrades to release HCl and form 2-fluorobenzyl nitriles .

  • Hydrolytic Stability : Stable in aqueous solutions at pH 3–7 but undergoes hydrolysis to 2-fluorobenzyl alcohol under strongly acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry

N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride is being explored for its potential therapeutic effects in various diseases, particularly as an antidepressant. Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 16 µg/mL, respectively. This suggests potential for development as an antimicrobial agent.

Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, a derivative similar to this compound was found to reduce cell viability in breast cancer cells by approximately 50% at a concentration of 50 µM over 48 hours. This highlights its potential as an anticancer agent.

Case Studies

Study Focus Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth against common pathogens like Staphylococcus aureus (MIC 32 µg/mL) and Escherichia coli (MIC 16 µg/mL).
Anticancer ResearchReduction in cell viability of breast cancer cells by approximately 50% at a concentration of 50 µM over 48 hours.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen Substitution: Fluorine vs. Chlorine

  • Clobenzorex Hydrochloride (N-(2-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride): Structural Difference: Chlorine replaces fluorine at the benzyl ortho position. Impact: Chlorine’s larger atomic radius and higher electronegativity may alter lipophilicity (logP) and receptor binding kinetics. Clobenzorex is a known anorectic agent, suggesting that halogen type influences pharmacological activity . Molecular Weight: 242.16 g/mol (C₁₇H₁₉ClN·HCl), higher due to chlorine substitution.
Parameter N-(2-Fluorobenzyl)-2-methyl-2-propanamine HCl Clobenzorex HCl
Halogen Fluorine Chlorine
Molecular Weight (g/mol) 217.70 242.16
Bioactivity Not reported Anorectic agent

Positional Isomerism: Ortho vs. Para Fluorine

  • N-(4-Fluorobenzyl)-1-methoxy-2-propanamine Hydrochloride :
    • Structural Difference : Fluorine is at the para position of the benzyl group, with an additional methoxy substituent.
    • Impact : Para-substitution may enhance metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance. Methoxy groups can increase solubility but reduce membrane permeability .
Parameter Ortho-Fluorine Derivative Para-Fluorine Derivative
Fluorine Position Ortho Para
Additional Group None Methoxy
Solubility Likely lower Potentially higher

Cyclopropyl Derivatives

  • (+)-N-(2-Fluorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine Hydrochloride: Structural Difference: Incorporates a cyclopropane ring fused to a fluoromethoxyphenyl group. This compound exhibited functional selectivity for 5-HT2C receptors, suggesting that bulky substituents modulate receptor interaction .
Parameter Target Compound Cyclopropyl Derivative
Core Structure 2-Methyl-2-propanamine Cyclopropylmethylamine
Receptor Affinity Not reported 5-HT2C selective
Synthetic Complexity Moderate High (chiral separation required)

Alkyl Chain Variations

  • N-(sec-butyl)-N-(2-fluorobenzyl)amine :
    • Structural Difference : Features a sec-butyl group instead of a 2-methylpropanamine backbone.
    • Impact : Increased alkyl chain length may enhance lipophilicity (predicted logP = 3.34) and alter pharmacokinetics. The compound’s boiling point (228.1°C) suggests higher thermal stability compared to shorter-chain analogs .

Biological Activity

N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound features a fluorinated benzyl group attached to a branched amine structure. The presence of fluorine is significant as it can influence the compound's pharmacokinetics and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, which may influence their function. The fluorinated benzyl moiety could enhance binding affinity to certain receptors or enzymes, thereby modulating biological responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related fluorinated compounds have shown promising results against non-small cell lung cancer (NSCLC) by inhibiting key kinases involved in tumor progression. Specifically, inhibitors targeting NEK4 (Never in Mitosis A-related kinase 4) have demonstrated efficacy in reducing cell viability in vitro .

Table 1: Antitumor Activity of Related Compounds

Compound NameTarget KinaseIC50 (µM)Reference
N-(2-Fluorobenzyl)-2-methyl-2-propanamineNEK4~1
Spautin-1EGFR Mutants~0.5
2′-Fluoro nucleosidesNS5B Polymerase0.04

Neuroprotective Effects

Additionally, some studies suggest that similar compounds may exhibit neuroprotective properties. For example, research into 2-fluorinated analogs has revealed their potential to modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases .

Case Study: Neuroprotective Effects of Fluorinated Compounds
A study investigating the effects of fluorinated amines on neuronal cell lines found that these compounds could significantly reduce oxidative stress markers and promote cell survival under neurotoxic conditions .

Synthesis and Derivatives

This compound serves as a precursor for synthesizing more complex molecules with enhanced biological activity. Its derivatives are being explored for various applications, including as potential therapeutic agents for cancer and neurodegenerative diseases .

Table 2: Synthetic Applications of N-(2-Fluorobenzyl)-2-methyl-2-propanamine

Derivative NameBiological ActivityReference
4-Fluorobenzylideneisopropylamine N-OxideAntitumor
6-Fluoro-4-quinazolinaminesNSCLC Inhibition

Q & A

Q. What synthetic methodologies are recommended for N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride?

The synthesis typically involves nucleophilic substitution or reductive amination. A validated approach includes reacting 2-fluorobenzylamine with 2-methyl-2-propanamine derivatives under controlled pH (e.g., using HCl for salt formation). Purification steps may involve extraction with ethyl acetate, followed by recrystallization in ether with 2M HCl to isolate the hydrochloride salt. Chiral variants require enantiomeric separation via chiral columns or resolving agents, as demonstrated for structurally similar compounds .

Q. How should researchers characterize this compound’s structural integrity?

Key techniques include:

  • 1H/13C NMR : Identify shifts corresponding to the fluorobenzyl group (e.g., aromatic protons at δ ~7.1–7.4 ppm) and tertiary amine protons (δ ~2.5–3.2 ppm) .
  • HRMS (ESI) : Confirm molecular mass with <2 ppm error between calculated and observed values .
  • Elemental Analysis : Validate stoichiometry of C, H, N, and Cl.

Q. What solvent systems are optimal for solubility and stability studies?

The compound is polar due to the hydrochloride salt. Recommended solvents:

  • Polar aprotic solvents (DMF, DMSO) for reactions.
  • Methanol/water mixtures for biological assays.
    Avoid prolonged exposure to moisture or high temperatures; store at –20°C under inert gas .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Follow protocols for acid spills (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for chiral derivatives?

Chiral resolution methods include:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization, as applied to analogous cyclopropylamine derivatives .

Q. What strategies assess receptor binding selectivity (e.g., serotonin receptors)?

  • Radioligand Binding Assays : Use 5-HT2C receptor membranes and [³H]mesulergine as a radiolabeled antagonist. Measure IC50 values via competitive binding curves.
  • Functional Selectivity : Employ calcium flux assays in HEK293 cells expressing 5-HT2 subtypes to quantify biased agonism .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Acidic Conditions (pH <3) : Stable due to protonated amine.
  • Neutral/Basic Conditions (pH >7) : Risk of freebase precipitation or decomposition. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by HPLC .

Q. What impurity profiling methods are recommended?

  • HPLC-MS : Use C18 columns (e.g., Agilent ZORBAX) with 0.1% TFA in water/acetonitrile gradients. Track impurities at 0.1% threshold .
  • Forced Degradation : Expose to heat, light, and oxidizing agents (H2O2) to identify degradation products.

Q. How to resolve contradictions between NMR and HRMS data?

  • Case Example : If HRMS matches but NMR shows unexpected peaks, check for residual solvents (e.g., ethyl acetate) or stereochemical impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What are emerging applications in drug development?

  • Neuropharmacology : Investigate as a 5-HT2C agonist for obesity or addiction.
  • Prodrug Design : Modify the fluorobenzyl group to enhance blood-brain barrier penetration, inspired by structurally related prodrugs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride
Reactant of Route 2
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N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.